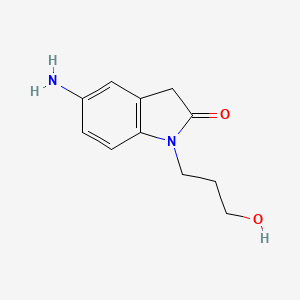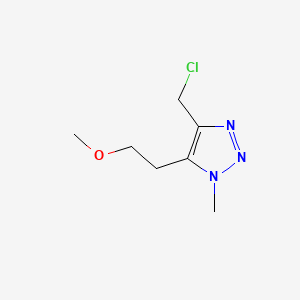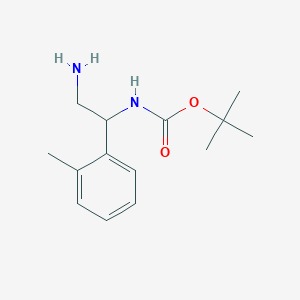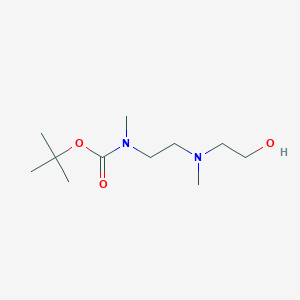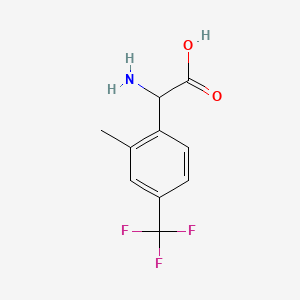
2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)acetic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)acetic acid typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group via a Friedel-Crafts alkylation reaction, followed by the incorporation of the amino acid moiety through amination reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to methyl derivatives.
Substitution: Introduction of halogen or other substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino acid moiety can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)-L-phenylglycine: Another amino acid derivative with a trifluoromethyl group.
2-(Trifluoromethyl)phenylboronic acid: A boronic acid derivative used in Suzuki coupling reactions.
Uniqueness: 2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)acetic acid stands out due to its specific combination of a trifluoromethyl group and an amino acid structure, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H10F3NO2 |
|---|---|
Molekulargewicht |
233.19 g/mol |
IUPAC-Name |
2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H10F3NO2/c1-5-4-6(10(11,12)13)2-3-7(5)8(14)9(15)16/h2-4,8H,14H2,1H3,(H,15,16) |
InChI-Schlüssel |
IWDWHWJQKLSCDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


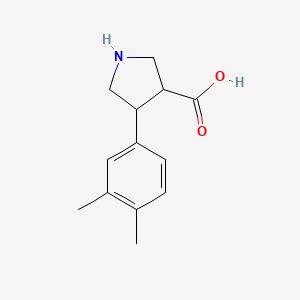
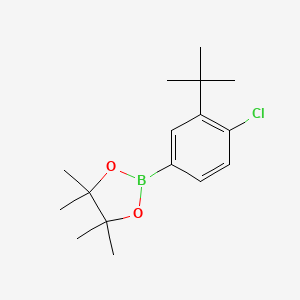
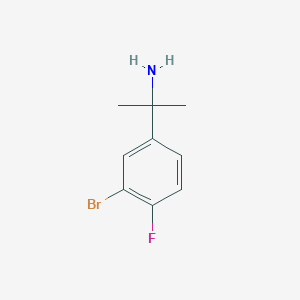
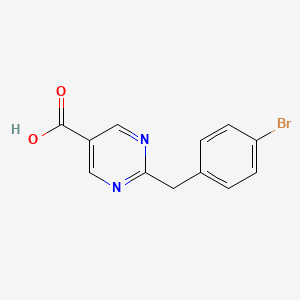
![1-[1-(4-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13546459.png)

![N-[2-(4-methoxyanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13546466.png)

